1-Ethyl-3-(4-oxocyclohexyl)urea
Overview
Description
Synthesis Analysis
The synthesis of N-substituted ureas, such as “1-Ethyl-3-(4-oxocyclohexyl)urea”, can be achieved through a simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis
The molecular structure of “1-Ethyl-3-(4-oxocyclohexyl)urea” is characterized by a six-membered ring (cyclohexyl group), a urea group, and an ethyl group .Chemical Reactions Analysis
The Biginelli reaction, which involves the condensation of an aldehyde and urea, is a potential chemical reaction involving “1-Ethyl-3-(4-oxocyclohexyl)urea”. The iminium intermediate generated in this reaction acts as an electrophile for the nucleophilic addition of the ketoester enol .Scientific Research Applications
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Ethyl Cyanoacetate and Salicylaldehyde
- Field : Synthetic, Organic, and Pharmaceutical Chemistry .
- Application : Used in the synthesis of coumarin-3-carboxylate ester .
- Method : The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization .
- Results : An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
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3-(((1S,3S)-3-(®-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione
- Field : Pharmaceutical Chemistry .
- Application : Evaluated as a multi-target antidiabetic agent .
- Method : The compound was synthesized with a 99:1 enantiomeric ratio .
- Results : The synthesized compound gave encouraging results against all in vitro antidiabetic targets, exhibiting IC50 values of 6.28, 4.58, 0.91, and 2.36 in α-glucosidase, α-amylase, PTP1B, and DPPH targets, respectively .
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1,3,4-Oxadiazole
-
Dynamic Covalent Urea Bonds
- Field : Materials Chemistry .
- Application : Development of self-healing polymer materials .
- Method : The dynamic covalent character of urea in the presence of zinc ions is confirmed through dissociation reaction experiments and quantum chemical calculations of small-molecule model urea compounds .
- Results : Based on such dynamic covalent urea bonds, a novel class of self-healing polymer materials with excellent healing efficiencies was developed .
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Transamination Products
- Field : Organic Chemistry .
- Application : The transamination products 1-ethyl-3-benzylurea and 1-ethyl-3-(4-methylphenethyl)urea are formed .
- Results : Upon continued reaction (typically 24 h and longer), even the follow-up product [1,3-dibenzyl urea or di(4-methylphenethyl)urea] could be observed .
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Disubstituted Cyclohexanes
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Urea in Agriculture
- Field : Agricultural Chemistry .
- Application : Urea is widely used as a nitrogen-release fertilizer .
- Method : It’s applied to the soil or used as a foliar spray for some crops .
- Results : Urea fertilizers rapidly transform to the ammonium form in soils. Among solid fertilizers, it has the highest nitrogen content .
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Urea in Cosmetics
- Field : Cosmetic Chemistry .
- Application : Urea is used in a variety of cosmetics and personal care products as a humectant .
- Method : It’s incorporated into the formulation of creams, lotions, and other cosmetic products .
- Results : Urea can increase the water content of the skin, making it an effective moisturizing agent and improving its appearance .
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Urea in Pharmaceuticals
- Field : Pharmaceutical Chemistry .
- Application : Urea is used in a number of pharmaceutical applications, particularly in dermatological products .
- Method : It’s used in creams, lotions, and ointments .
- Results : Urea can promote rehydration of the skin and alleviate symptoms of dry skin conditions .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-3-(4-oxocyclohexyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7H,2-6H2,1H3,(H2,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQIJWWXVWIGJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(4-oxocyclohexyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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